



# Application Notes: Utilizing Disodium Pamoate for Sustained-Release Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Disodium pamoate				
Cat. No.:	B15605357	Get Quote			

#### Introduction

**Disodium pamoate**, the disodium salt of pamoic acid, is a crucial excipient in pharmaceutical development, primarily utilized to create long-acting injectable (LAI) and other sustained-release drug formulations.[1] Its principal function is to significantly reduce the aqueous solubility of active pharmaceutical ingredients (APIs). This strategy offers numerous therapeutic benefits, including decreased dosing frequency, enhanced patient compliance, and more stable plasma drug concentrations.[1] The formation of a sparingly soluble salt between the dicarboxylic pamoic acid and a basic drug molecule is the cornerstone of this technology.[1] The resulting drug-pamoate complex, characterized by its large, hydrophobic nature and strong ionic bonds, forms a depot at the injection site from which the drug is slowly released.[1]

The stoichiometry of the drug-to-pamoate salt, commonly 1:1 or 2:1, is a critical parameter that influences the physicochemical properties and, consequently, the in vivo performance and dissolution rate of the salt.[1][2] This document provides detailed protocols for the synthesis of drug-pamoate salts, their formulation into sustained-release systems, and the analytical methods required for their characterization.

#### Mechanism of Sustained Release

The sustained-release effect of **disodium pamoate** is achieved through the formation of a low-solubility drug-pamoate salt.[1][3] Pamoic acid, a dicarboxylic acid, ionically bonds with basic functional groups (e.g., amines) present in many API molecules.[1] When an aqueous suspension of these drug-pamoate crystals is administered, typically via intramuscular







injection, it forms a depot in the muscle tissue.[1] Due to the salt's low aqueous solubility, the drug dissolves slowly at the injection site, leading to a prolonged and sustained release into the systemic circulation.[1][4] This results in a significantly extended time to reach maximum plasma concentration (Tmax) and a longer apparent half-life compared to more soluble forms of the drug.[1] For example, the half-life of olanzapine pamoate is 30 days, compared to 33 hours for oral olanzapine.[4]

// Invisible edge to enforce ranking Absorption -> Plasma [style=invis]; } dot Caption: Mechanism of sustained release from a drug-pamoate depot.

# **Data Presentation: Physicochemical Properties**

The formation of a pamoate salt dramatically alters the properties of an API. The following table summarizes key quantitative data for drugs formulated as pamoate salts, illustrating the impact on release duration and dosing frequency.



Drug	Formulation Type	Dosing Schedule	Half-Life	Key Finding
Olanzapine Pamoate	Crystalline salt suspension (LAI)	150-405 mg every 2-4 weeks	30 days	Provides sustained release over 4 weeks.[4] Oral supplementation is not required during initiation. [4]
Ketamine Pamoate	Aqueous suspension or matrix delivery system	Single dose (60- 240 mg equivalent)	Sustained release profile for 2 days	Offers a sustained-release profile with minimal dissociative side effects at lower doses.[5]
Pyrantel Pamoate	Oral Suspension	N/A	N/A	Poor solubility enhances efficacy by prolonging contact time with intestinal parasites while minimizing systemic absorption.[3]
Donepezil Pamoate	Extended- release formulation	N/A	Efficacy for at least 7-14 days	Pamoate salt exhibits very low solubility, making it highly desirable for extended- release parenteral administration.[6]



# Experimental Protocols Protocol 1: Synthesis of a Drug-Pamoate Salt (2:1 Stoichiometry)

This protocol describes a general method for synthesizing a drug-pamoate salt. Optimization of solvents, temperature, and addition rate may be required for specific APIs.

#### Materials:

- Basic Active Pharmaceutical Ingredient (API)
- Disodium Pamoate or Pamoic Acid
- Suitable solvents (e.g., ethanol, methanol, water, DMSO)[7]
- Reaction vessel with magnetic stirring
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven

#### Procedure:

- API Solution Preparation: Dissolve the API (2 molar equivalents) in a suitable solvent.[7] If
  the API is a free base, it may be necessary to first dissolve it in an acidic solution to form a
  more soluble salt.[1]
- Pamoate Solution Preparation: In a separate vessel, dissolve **disodium pamoate** (1 molar equivalent) in an appropriate solvent, often water.[1][8]
- Salt Formation & Precipitation: While vigorously stirring the API solution, slowly add the pamoate solution.[1][7] The formation of the low-solubility drug-pamoate salt will result in its precipitation.[1]
- Isolation: Allow the precipitation to complete over a defined period (e.g., several hours).[3] Isolate the solid product by filtration.[3][7]



• Washing & Drying: Wash the collected salt with a suitable solvent to remove unreacted starting materials and impurities. Dry the final product in an oven under appropriate conditions (e.g., 50-70°C) to a constant weight.[9]

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; DissolveAPI [label="Dissolve API\nin Solvent 1", fillcolor="#F1F3F4", fontcolor="#202124"]; DissolvePamoate [label="Dissolve **Disodium Pamoate**\nin Solvent 2", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Slowly Mix Solutions\nwith Vigorous Stirring", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitate [label="Allow Precipitation\nof Drug-Pamoate Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filter [label="Isolate Salt\nvia Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash Salt\nwith Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Dry Final Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> DissolveAPI; Start -> DissolvePamoate; DissolveAPI -> Mix; DissolvePamoate -> Mix; Mix -> Precipitate; Precipitate -> Filter; Filter -> Wash; Wash -> Dry; Dry -> End; } dot Caption: Workflow for the synthesis of a drug-pamoate salt.

## **Protocol 2: Characterization of the Drug-Pamoate Salt**

Thorough characterization is essential to confirm salt formation and determine its physicochemical properties.[1][2]

Key Analytical Techniques:

- X-Ray Powder Diffraction (XRPD): Used to confirm the formation of a new crystalline entity and identify its specific polymorphic form. The XRPD pattern of the salt will be unique compared to the starting materials.[1][2]
- Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is used to determine the melting point and thermal behavior of the salt.[1] Thermogravimetric Analysis (TGA) assesses thermal stability and can identify solvates or hydrates.
- Spectroscopy (FTIR, NMR): Fourier-Transform Infrared (FTIR) spectroscopy can confirm salt formation by showing shifts in characteristic peaks. <sup>1</sup>H NMR can be used to confirm the stoichiometric ratio of the drug to pamoate.[7]



• Solubility and Dissolution Testing: Crucial for confirming the low-solubility nature of the complex and predicting its in vivo release profile.[1] Studies should be performed in various biorelevant media at different pH values.[1]

# Protocol 3: Formulation of a Long-Acting Injectable Suspension

This protocol outlines the steps to formulate the synthesized drug-pamoate salt into a stable aqueous suspension for injection.

#### Materials:

- Synthesized Drug-Pamoate Salt
- Vehicle (e.g., Water for Injection)
- Suspending agents (e.g., sodium carboxymethyl cellulose)[5]
- Wetting agents/surfactants (e.g., Polysorbate 80)[5]
- Tonicity modifiers (e.g., sodium chloride)[5]
- High-pressure homogenizer or milling equipment
- Sterile processing equipment

#### Procedure:

- Particle Size Reduction (Milling): Reduce the particle size of the drug-pamoate salt to a
  desired range (e.g., nanometer to low micrometer) using techniques like high-pressure
  homogenization or jet milling.[3] Particle size is a critical quality attribute that directly impacts
  dissolution rate and injection site reaction.[7]
- Vehicle Preparation: Prepare the sterile aqueous vehicle by dissolving suspending agents, wetting agents, and tonicity modifiers.
- Suspension Formation: Aseptically disperse the milled drug-pamoate salt into the prepared vehicle under homogenization to ensure a uniform suspension.



• Sterilization: The final suspension must be terminally sterilized (e.g., by gamma irradiation) or manufactured via an aseptic process.[3]

## **Protocol 4: In Vitro Drug Release Testing**

In vitro release testing is critical for quality control and to predict the in vivo performance of the LAI formulation.[10] Due to the long release duration of these products, accelerated release testing is often employed.[11][12]

Method: USP Apparatus 4 (Flow-Through Cell) The USP 4 apparatus is often preferred for LAI formulations as it minimizes particle aggregation and can handle the slow release rates.[11][13]

#### Procedure:

- Setup: Place a known amount of the drug-pamoate injectable suspension into the flowthrough cell.
- Release Medium: Pump a suitable release medium (e.g., phosphate-buffered saline with a surfactant) through the cell at a constant, slow flow rate.
- Temperature: Maintain the system at a physiological temperature (37°C) for real-time testing or an elevated temperature (e.g., 45°C) for accelerated testing.[11][12]
- Sampling: Collect the eluate (flow-through) at predetermined time intervals over the course of the study (which can range from days to weeks).
- Analysis: Analyze the drug concentration in each collected sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]
- Data Calculation: Plot the cumulative percentage of drug released against time to generate the dissolution profile.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PlaceSample [label="Place LAI Sample\nin USP 4 Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; PumpMedium [label="Pump Release Medium\nat Constant Flow & Temp", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect [label="Collect Eluate\nat Time Intervals", shape=diamond, style=filled, fillcolor="#4285F4",



fontcolor="#FFFFF"]; Analyze [label="Analyze Drug Concentration\n(e.g., HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Plot [label="Calculate & Plot\nCumulative Release vs. Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> PlaceSample; PlaceSample -> PumpMedium; PumpMedium -> Collect; Collect -> Analyze; Analyze -> Plot; Plot -> End; } dot Caption: Experimental workflow for in vitro release testing.

#### Conclusion

The formation of pamoate salts is a robust and well-established strategy for developing sustained-release drug delivery systems, particularly for long-acting injectables.[3] The significantly reduced aqueous solubility of the resulting drug-pamoate complex is the key driver for the prolonged therapeutic effect.[3] Successful development requires precise control over the salt synthesis, careful formulation of a stable, injectable-grade suspension, and comprehensive physicochemical and performance characterization. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals working to leverage this valuable formulation approach.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Profile of olanzapine long-acting injection for the maintenance treatment of adult patients with schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021121366A1 Long-acting injectable formulations of ketamine pamoate salts -Google Patents [patents.google.com]







- 6. US20190274955A1 Pamoate salts and methods of use Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy Disodium pamoate monohydrate | 71607-30-2 [smolecule.com]
- 9. Synthesis process of paliperidone palmitate Eureka | Patsnap [eureka.patsnap.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. A Reproducible Accelerated In Vitro Release Testing Method for PLGA Microspheres -PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FY2015 Regulatory Science Research Report: Long-Acting Injectable Formulations | FDA [fda.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Utilizing Disodium Pamoate for Sustained-Release Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605357#using-disodium-pamoate-to-create-sustained-release-drug-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com